molecular formula C21H22N2O4 B14169334 (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester CAS No. 1416134-61-6

(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester

Katalognummer: B14169334
CAS-Nummer: 1416134-61-6
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: FGZWVGNKMQHEDL-MOPGFXCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R)-6-Benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester is a bicyclic β-lactam derivative with a molecular formula of C₁₉H₂₁N₂O₄ (derived from parent acid in and esterification). This compound is a critical intermediate in synthesizing β-lactamase inhibitors, which are used to combat antibiotic resistance in bacteria . Its stereochemistry (2S,5R) is essential for bioactivity, as evidenced by its role in inhibiting enzymes like those produced by Enterobacteria . The sodium salt form of its parent acid has been patented for enhanced stability, making it suitable for pharmaceutical formulations .

Eigenschaften

CAS-Nummer

1416134-61-6

Molekularformel

C21H22N2O4

Molekulargewicht

366.4 g/mol

IUPAC-Name

benzyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C21H22N2O4/c24-20(26-14-16-7-3-1-4-8-16)19-12-11-18-13-22(19)21(25)23(18)27-15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-,19+/m1/s1

InChI-Schlüssel

FGZWVGNKMQHEDL-MOPGFXCFSA-N

Isomerische SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Kanonische SMILES

C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reagents and Conditions

In a representative procedure, (S)-5-benzyloxyimino-piperidin-2-carboxylic acid benzyl ester (225 g, 0.665 mol) is dissolved in ethyl acetate (1.125 L) and cooled to −10°C. Concentrated sulfuric acid (180 mL, 3.32 mol) is added dropwise to maintain the temperature below −5°C, followed by sodium triacetoxy borohydride (prepared in situ from sodium borohydride and acetic acid). The reaction mixture is stirred at −10°C for 1 hour, yielding a diastereomeric mixture of the amine intermediate.

Workup and Purification

The crude product is quenched with aqueous potassium hydrogen carbonate (3.5 L, 8.37 mol) and extracted with ethyl acetate. The organic layer is washed sequentially with water and brine, then concentrated under vacuum to yield a viscous oil (204 g, 0.474 mol). Oxalate salt formation is employed to enhance purity, achieving a diastereomeric ratio of 76:16 (HPLC).

Cyclization to Form the Bicyclic Core

Cyclization of the amine intermediate (Formula III) to the bicyclo[3.2.1]octane scaffold (Formula IV) is achieved using triphosgene under basic conditions.

Reaction Optimization

The free base of benzyl 5-benzyloxyamino-piperidin-2-carboxylate (164 g, 0.484 mol) is dissolved in acetonitrile (2.5 L) and treated with triethylamine (175 mL, 1.26 mol) and triphosgene (64 g, 0.212 mol) at room temperature. N,N-Dimethylpyridine acts as a catalyst, facilitating the formation of the bridged urea moiety. The reaction is quenched with saturated sodium bicarbonate (1.32 L), and the mixture is concentrated to remove acetonitrile.

Isolation of Diastereomers

The aqueous layer is extracted with dichloromethane, and the combined organic phases are dried over sodium sulfate. Evaporation under reduced pressure yields a diastereomeric mixture of 7-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester (76:16 ratio).

Hydrolysis and Stereochemical Refinement

Hydrolysis of the benzyl ester group under basic conditions selectively generates the carboxylic acid intermediate, which is subsequently converted to the sodium salt.

Lithium Hydroxide-Mediated Hydrolysis

A solution of the diastereomeric ester (100 g, 0.273 mol) in acetone (2 L) is treated with lithium hydroxide (14 g, 0.333 mol) in a water-acetone mixture at −20°C. The reaction is stirred for 1.5 hours, after which the pH is adjusted to 8 using 2N HCl. The aqueous layer is extracted with toluene, acidified to pH 2, and further extracted with dichloromethane to yield (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid as a viscous oil (51 g, 68% yield, 97.5:1.2 diastereomeric ratio).

Sodium Salt Formation

The carboxylic acid (200 g, 0.725 mol) is treated with sodium 2-ethylhexanoate (132.34 g, 0.796 mol) in acetone (2 L) to precipitate the sodium salt. Filtration and drying yield the final product with an X-ray powder diffraction pattern confirming crystallinity.

Alternative Synthetic Routes and Comparative Analysis

Ammonolysis and Carboxamide Formation

An alternative pathway involves ammonolysis of benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (1) to form (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide (2). Subsequent treatment with 9-fluorenylmethyl chloroformate and carbonyl diimidazole yields the title compound, though this route diverges toward carboxamide derivatives rather than esters.

Protecting Group Strategies

The EPO patent discloses the use of methoxymethyl (MOM) and tert-butyldimethylsilyl (TBS) groups as alternatives to benzyl for hydroxylamine protection. These modifications aim to simplify deprotection steps, though yields remain comparable to benzyl-based methods.

Critical Evaluation of Methodologies

Yield and Purity Considerations

Step Reagents Temperature Yield (%) Purity (HPLC Ratio)
Reduction NaBH(OAc)₃, H₂SO₄ −10°C 90 76:16
Cyclization Triphosgene, Et₃N 25°C 85 76:16
Hydrolysis LiOH, HCl −20°C 68 97.5:1.2

Solvent and Temperature Dependencies

Low-temperature conditions (−15°C to −20°C) during hydrolysis are essential to minimize epimerization and side reactions. Acetonitrile and acetone emerge as preferred solvents due to their compatibility with triphosgene and lithium hydroxide, respectively.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives.

Wirkmechanismus

The mechanism of action of Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atoms in its structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(2R,5R)-6-Benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic Acid
  • CAS No.: 2064219-13-0 (vs. parent acid CAS 1174020-25-7 in )
  • Molecular Weight : 276.29 g/mol (identical to the parent acid)
  • No direct bioactivity data is available, but stereoisomerism in β-lactams is known to influence efficacy .
Table 1: Stereochemical Comparison
Property (2S,5R)-Isomer (2R,5R)-Isomer
CAS No. 1174020-25-7 2064219-13-0
Bioactivity β-Lactamase inhibition Not reported
Stability Sodium salt form stable No salt form described

Derivatives and Salts

Sodium Salt of Parent Acid
  • Formula : C₁₄H₁₅N₂O₄Na
  • Advantage : Improved stability under storage conditions, critical for drug development .
  • Application : Used in synthesizing antibacterial agents, such as β-lactamase inhibitors .
Deuterated Analog
  • Compound : (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide-d4
  • Molecular Weight : 279.328 g/mol
  • Use : Stable isotope-labeled standard for pharmacokinetic and metabolic studies .

Other Bicyclic β-Lactams

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Structure : Similar bicyclic core but with a sulfur atom (thia-azabicyclo) and pivalamido group.
  • Bioactivity : Broad-spectrum β-lactam antibiotic activity .
(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic Acid Methyl Ester
  • Formula: C₉H₁₅NO₂
  • Key Difference : Smaller bicyclo[2.2.2] framework and ester group instead of benzyloxy. Lacks β-lactamase inhibition but may have neuromodulatory roles .
Table 2: Functional Comparison with Other Bicyclic Compounds
Compound Core Structure Key Functional Groups Bioactivity
Target Compound (2S,5R) Bicyclo[3.2.1] Benzyloxy, β-lactam β-Lactamase inhibition
(2S,5R,6R)-3,3-Dimethyl derivative Bicyclo[3.2.0] Thia-aza, pivalamido Antibacterial
(2S)-Azabicyclo[2.2.2] ester Bicyclo[2.2.2] Methyl ester Neuromodulatory (inferred)

Bioactivity

  • The (2S,5R)-isomer is a key intermediate in β-lactamase inhibitors like avibactam, which restores the efficacy of β-lactam antibiotics against resistant strains .
  • Stereochemistry directly impacts target binding; the (2R,5R)-isomer’s activity remains uncharacterized but is presumed less effective .

Industrial Relevance

  • Patents highlight the sodium salt’s stability, making it preferable for long-term storage and formulation .
  • Analog synthesis (e.g., deuterated forms) supports drug development pipelines by enabling precise metabolic tracking .

Biologische Aktivität

The compound (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester is a derivative of a bicyclic structure that has garnered attention for its potential biological activities, particularly as a β-lactamase inhibitor. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various pathogens, and potential applications in medicinal chemistry.

The compound is characterized by its complex bicyclic structure which contributes to its biological activity. Its chemical formula is represented as follows:

  • Molecular Formula : C₁₅H₁₉N₂O₃
  • CAS Number : 1174020-25-7

(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester functions primarily as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound irreversibly inhibits these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-negative pathogens. The compound has shown significant activity against various strains, including:

  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

In vitro tests indicated that (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester effectively protected piperacillin from degradation by serine β-lactamase-producing Enterobacteriaceae .

Case Studies

A notable study involved the synthesis of derivatives based on this compound and their evaluation against resistant bacterial strains. The results demonstrated that modifications to the bicyclic structure could enhance antibacterial potency and broaden the spectrum of activity .

Compound DerivativeTarget PathogenInhibition Zone (mm)Reference
DurlobactamKPC-222
ETX0462Acinetobacter25
IID572Klebsiella18

Synthesis and Stability

The synthesis of (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester involves several steps starting from simpler precursors. Notably, it has been reported that the compound can exist in an unstable syrupy form; however, the development of a sodium salt variant has improved its stability for storage and handling .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound contains a bicyclo[3.2.1]octane core with a benzyl ester group and a diazabicyclic system. Key characterization methods include:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm stereochemistry and substituent positions.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as seen in structurally related bicyclic esters .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry if crystalline samples are obtainable.

Q. How should researchers handle storage and stability considerations for this compound?

  • Storage : Keep in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
  • Stability Testing : Monitor degradation via HPLC under varying pH, temperature, and light conditions. No stability data is currently available in the literature, necessitating empirical validation .

Q. What synthetic routes are reported for similar diazabicyclo compounds?

While direct synthesis data for this compound is sparse, analogous diazabicyclo systems are synthesized via:

  • Ring-Closing Metathesis : For bicyclic core formation.
  • Selective Benzylation : Protect hydroxyl groups using benzyl bromide under basic conditions .
  • Carboxylic Acid Activation : Use DCC/HOBt or EDCI for esterification steps.

Q. How can researchers address the lack of toxicological and ecological data for this compound?

  • Toxicity Screening : Perform preliminary assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) given the absence of acute toxicity data .
  • Ecological Risk Mitigation : Follow disposal protocols for hazardous lab chemicals, including incineration via licensed facilities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stereochemical assignments for bicyclo[3.2.1]octane derivatives?

  • Comparative NMR Analysis : Use reference data from enantiomerically pure analogs (e.g., (1R,2S,5R)-configured derivatives) to assign signals .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration when crystallography is impractical.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for competing stereoisomers .

Q. How does the benzyl ester group influence the compound’s reactivity in catalytic hydrogenation?

  • Hydrogenolysis Conditions : Optimize Pd/C or Raney Ni catalysts in solvents like ethanol or THF to selectively remove the benzyl group without disrupting the diazabicyclo core.
  • Monitoring : Use TLC or LC-MS to track deprotection progress and detect side reactions (e.g., over-reduction of the ketone moiety) .

Q. What methodological challenges arise in studying the compound’s potential as a β-lactamase inhibitor?

  • Enzymatic Assays : Design competition experiments with nitrocefin as a substrate to measure inhibition kinetics.
  • Molecular Docking : Model interactions with active-site serine residues in β-lactamases, leveraging the bicyclic core’s rigidity .
  • Resistance Profiling : Test against clinically relevant enzyme variants (e.g., TEM-1, SHV-1) to identify structure-activity relationships.

Q. How can researchers validate the compound’s metabolic stability in biological systems?

  • In Vitro Studies : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation and esterase hydrolysis.
  • Isotope Labeling : Incorporate 13C^{13}C or 3H^3H labels at the benzyl or ester positions to track metabolites via LC-MS/MS .

Data Contradictions and Gaps

  • Toxicological Data : No acute toxicity, mutagenicity, or ecotoxicity data is available, requiring independent validation .
  • Physicochemical Properties : Critical parameters (e.g., solubility, logP) are unreported, complicating formulation studies .
  • Stereochemical Purity : Commercial sources may not specify enantiomeric excess, necessitating chiral HPLC validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.